The compound you mentioned seems to be a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine. One of its derivatives, “3,4,5-Trimethoxybenzoyl chloride”, is known and has been used in various chemical reactions .
The molecular structure of “3,4,5-Trimethoxybenzoyl chloride”, a component of your compound, is available . It has a molecular weight of 230.64 and its linear formula is (CH3O)3C6H2COCl .
Again, while specific reactions involving “5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine” are not available, “3,4,5-Trimethoxybenzoyl chloride” is known to react with “4-chloro-1-butanol” in anhydrous benzene to form "4-Chlorobutyl 3,4,5-Trimethoxybenzoate" .
The physical and chemical properties of “3,4,5-Trimethoxybenzoyl chloride” include a boiling point of 185 °C/18 mmHg, a melting point of 81-84 °C, and it should be stored at 2-8°C .
The synthesis of 5-(3,4,5-trimethoxybenzoyl)-2,4-pyrimidinediamine typically involves the acylation of 2,4-diaminopyrimidine with 3,4,5-trimethoxybenzoyl chloride. The general procedure is as follows:
On an industrial scale, the synthesis may be optimized using continuous flow reactors and automated systems to enhance yield and purity. The purification steps are scaled up using industrial chromatography techniques to ensure high-quality product recovery .
The molecular structure of 5-(3,4,5-trimethoxybenzoyl)-2,4-pyrimidinediamine can be described as follows:
The presence of the trimethoxybenzoyl group significantly influences the compound's chemical properties and biological activity .
5-(3,4,5-trimethoxybenzoyl)-2,4-pyrimidinediamine participates in various chemical reactions:
The mechanism of action for 5-(3,4,5-trimethoxybenzoyl)-2,4-pyrimidinediamine primarily involves its interaction with specific biological targets. It has been studied for its potential as an enzyme inhibitor:
The physical and chemical properties of 5-(3,4,5-trimethoxybenzoyl)-2,4-pyrimidinediamine are critical for understanding its behavior in various environments:
These properties indicate that the compound has moderate solubility and potential bioavailability characteristics suitable for drug development .
5-(3,4,5-trimethoxybenzoyl)-2,4-pyrimidinediamine has several scientific applications:
This heterocyclic compound is systematically named as 5-(3,4,5-trimethoxybenzoyl)-2,4-pyrimidinediamine, reflecting its core pyrimidine ring substituted with amino groups at positions 2 and 4, and a 3,4,5-trimethoxybenzoyl moiety at position 5. It is pharmacopoeially designated as Trimethoprim Related Compound B (USP) or Trimethoprim EP Impurity B (EP) [5] [7]. Alternative chemical names include (2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone and the acronymic reference "keto trimethoprim" [2] [7]. Its molecular formula is C₁₄H₁₆N₄O₄, with a molecular weight of 304.30 g/mol [2] [5].
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
Systematic Name | 5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine |
Pharmacopoeial Name | Trimethoprim Related Compound B (USP); Trimethoprim EP Impurity B (EP) |
CAS Registry Number | 30806-86-1 |
Molecular Formula | C₁₄H₁₆N₄O₄ |
Molecular Weight | 304.30 g/mol |
SMILES Notation | COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N=C2N)N |
InChI Key | InChI=1S/C14H16N4O4/c1-20-9-4-7(5-10(21-2)12(9)22-3)11(19)8-6-17-14(16)18-13(8)15/h4-6H,1-3H3,(H4,15,16,17,18) |
Structurally, it features a pyrimidine ring with critical hydrogen-bonding motifs (2,4-diamino groups) and a ketone-linked trimethoxybenzene unit. This distinguishes it from Trimethoprim (C₁₄H₁₈N₄O₃), where the bridging group is a methylene (-CH₂-) rather than a carbonyl (-C=O) [6] [7]. X-ray crystallography confirms the planar benzoyl and pyrimidine rings, with dihedral angles influencing molecular packing [5].
The compound emerged as a synthetic analogue during structure-activity relationship (SAR) studies of dihydrofolate reductase (DHFR) inhibitors in the mid-20th century. Researchers investigating Trimethoprim’s pharmacophore synthesized variants where the methylene bridge was replaced with carbonyl groups to assess electronic effects on enzyme binding [5] [7]. This modification significantly reduced DHFR inhibition, confirming the critical role of the methylene linker’s flexibility and electronic properties for antibacterial activity [7].
Its identification as a process-related impurity in Trimethoprim formulations marked a pivotal advancement in pharmaceutical analytical chemistry during the 1970s-1980s. The compound’s formation occurs during Trimethoprim synthesis via oxidation of the benzylic carbon under acidic or oxidative conditions [5] [7]. This discovery coincided with regulatory initiatives mandating rigorous impurity profiling, positioning this compound as a key quality marker. Early detection relied on thin-layer chromatography, but modern analyses use HPLC with pharmacopoeial limits typically set at ≤0.1% [5].
As a specified degradation product and synthesis intermediate of Trimethoprim, this compound is rigorously monitored under global pharmacopoeial standards. It is listed as "Related Compound B" in the United States Pharmacopeia (USP) and "Impurity B" in the European Pharmacopoeia (EP) [2] [5] [7]. Regulatory submissions for Trimethoprim (New Drug Applications ANDAs/NDAs) require comprehensive characterization of this impurity, including:
Table 2: Regulatory and Analytical Status in Pharmacopoeias
Pharmacopoeia | Designation | Testing Method | Typical Specification Limit |
---|---|---|---|
USP (United States) | Related Compound B | HPLC-UV | ≤0.1% |
EP (Europe) | Impurity B | HPLC-UV | ≤0.1% |
JP (Japan) | Identified Impurity | HPLC-UV | ≤0.15% |
Reference materials are commercially available with >95% purity (HPLC) and full spectroscopic characterization (NMR, MS) to support method validation [2] [5]. Suppliers include LGC Standards (Product Code TRC-T795855) and Sigma-Aldrich, with prices ranging from $90/10mg to $760/50mg [2] [5]. Current research explores its potential as an inhibitor of Cryptosporidium hominis DHFR, highlighting dual roles as both an impurity and a lead compound for antiparasitic drug development [5] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4